REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]1(=[O:18])[O:17][C:15](=[O:16])[CH2:14][CH2:13]1>>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[O:18])=[CH:8][CH:7]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
266 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
54.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
ice
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 1.5 hours at 10° to 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in small portions
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath for 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto 1.2 kg
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into methylene chloride, which
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
EXTRACTION
|
Details
|
back-extracted into 2N NaOH
|
Type
|
EXTRACTION
|
Details
|
The basic extract
|
Type
|
ADDITION
|
Details
|
was treated with activated carbon
|
Type
|
CUSTOM
|
Details
|
to precipitate title product, 94 g, mp 98.5°-101° C
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methylene chloride/hexane
|
Type
|
CUSTOM
|
Details
|
gave 90.6% recovery, mp 99°-101° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C(=O)CCC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |